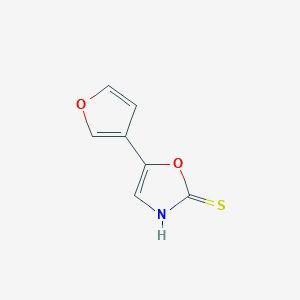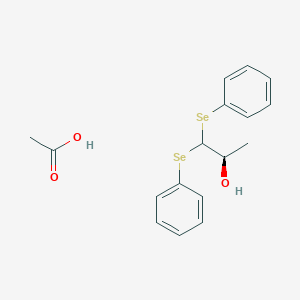
acetic acid;(2R)-1,1-bis(phenylselanyl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;(2R)-1,1-bis(phenylselanyl)propan-2-ol is a compound that combines the properties of acetic acid and a chiral alcohol with phenylselanyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(2R)-1,1-bis(phenylselanyl)propan-2-ol typically involves the reaction of (2R)-1,1-bis(phenylselanyl)propan-2-ol with acetic acid under specific conditions. The reaction may require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;(2R)-1,1-bis(phenylselanyl)propan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The phenylselanyl groups can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to remove the phenylselanyl groups, yielding the corresponding alcohol.
Substitution: The phenylselanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the phenylselanyl groups can yield selenoxides, while reduction can produce the corresponding alcohol.
Applications De Recherche Scientifique
Acetic acid;(2R)-1,1-bis(phenylselanyl)propan-2-ol has several scientific research applications, including:
Organic Synthesis: It can be used as a chiral building block in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Catalysis: The phenylselanyl groups can act as ligands in catalytic reactions, enhancing the reactivity and selectivity of certain transformations.
Material Science: The compound can be used in the development of new materials with unique properties, such as enhanced conductivity or stability.
Mécanisme D'action
The mechanism by which acetic acid;(2R)-1,1-bis(phenylselanyl)propan-2-ol exerts its effects depends on the specific application. In organic synthesis, the compound’s chiral center can induce stereoselectivity in reactions, leading to the formation of enantiomerically pure products. In medicinal chemistry, the phenylselanyl groups may interact with specific molecular targets, such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to acetic acid;(2R)-1,1-bis(phenylselanyl)propan-2-ol include other chiral alcohols with phenylselanyl groups, such as:
- (2S)-1,1-bis(phenylselanyl)propan-2-ol
- 1,1-bis(phenylselanyl)ethanol
- 1,1-bis(phenylselanyl)butanol
Uniqueness
The uniqueness of this compound lies in its specific chiral configuration and the presence of phenylselanyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in fields requiring high stereoselectivity and specific interactions with molecular targets.
Propriétés
Numéro CAS |
834882-77-8 |
|---|---|
Formule moléculaire |
C17H20O3Se2 |
Poids moléculaire |
430.3 g/mol |
Nom IUPAC |
acetic acid;(2R)-1,1-bis(phenylselanyl)propan-2-ol |
InChI |
InChI=1S/C15H16OSe2.C2H4O2/c1-12(16)15(17-13-8-4-2-5-9-13)18-14-10-6-3-7-11-14;1-2(3)4/h2-12,15-16H,1H3;1H3,(H,3,4)/t12-;/m1./s1 |
Clé InChI |
DMTFDKHSJIFVOK-UTONKHPSSA-N |
SMILES isomérique |
C[C@H](C([Se]C1=CC=CC=C1)[Se]C2=CC=CC=C2)O.CC(=O)O |
SMILES canonique |
CC(C([Se]C1=CC=CC=C1)[Se]C2=CC=CC=C2)O.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



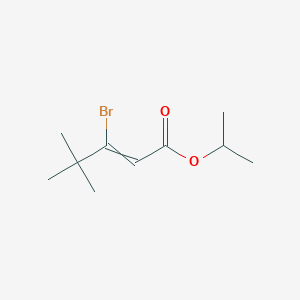

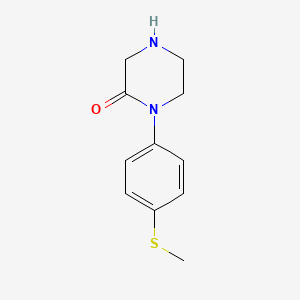
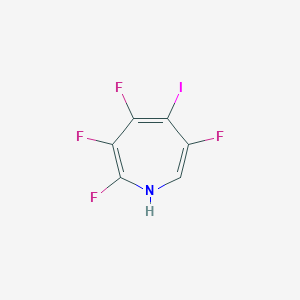
![3-(Dimethylamino)-4-{[(2S)-oct-7-en-2-yl]oxy}phenol](/img/structure/B14194352.png)
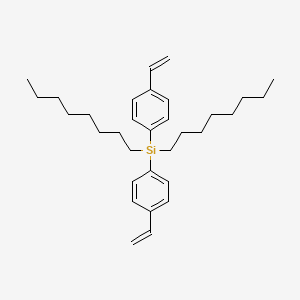

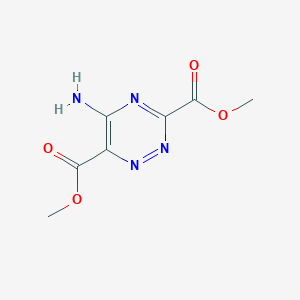
![N,N'-[Methylenedi(4,1-phenylene)]bis(2-oxo-2H-pyran-5-carboxamide)](/img/structure/B14194365.png)
![2-Oxazolidinone, 3-[4-(3,4-dimethoxyphenyl)-3-butynyl]-](/img/structure/B14194380.png)
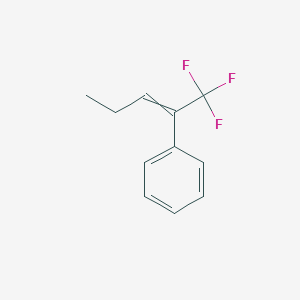
![Ethyl 4-[(4-bromophenyl)(4-methoxyphenyl)amino]benzoate](/img/structure/B14194390.png)
